molecular formula C20H22N6O4S B2439590 Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872994-17-7

Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No.: B2439590
CAS No.: 872994-17-7
M. Wt: 442.49
InChI Key: PTXQAEXSCMXOIH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative. Subsequent functionalization steps introduce the benzamidoethyl and thioacetamido groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help streamline the process, ensuring the production of high-purity material suitable for further research and development.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be carried out using hydrogen gas or metal hydrides.

  • Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry: In the field of chemistry, Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: Biologically, this compound has shown potential in modulating various cellular pathways. Its interactions with enzymes and receptors can lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation.

Medicine: In medicine, the compound's ability to inhibit tumor growth and regulate gene expression makes it a candidate for anticancer drugs. Its pharmacokinetic profile and efficacy in preclinical studies highlight its potential as a therapeutic agent.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

  • Triazolopyridazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Benzamidoethyl derivatives: Compounds containing the benzamidoethyl group can have similar pharmacological properties.

  • Thioacetamido derivatives: These compounds also contain the thioacetamido group and may show similar reactivity and biological effects.

Uniqueness: Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-2-30-19(28)12-22-17(27)13-31-18-9-8-15-23-24-16(26(15)25-18)10-11-21-20(29)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,21,29)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXQAEXSCMXOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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